4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research has explored the synthesis of pyrazole derivatives, including compounds structurally related to 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide, as potential inhibitors of photosynthetic electron transport. Such compounds have shown the ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting their potential as herbicides targeting photosynthesis (Vicentini et al., 2005).
Cardioprotective Agents
Another line of research has focused on the discovery of malonyl-CoA decarboxylase inhibitors, with structures similar to the queried compound, demonstrating significant potential as cardioprotective agents. These inhibitors have been shown to improve cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).
Synthetic Organic Chemistry
The use of tert-butyl phenylazocarboxylates in synthetic organic chemistry has been documented, showcasing the versatility of related compounds in nucleophilic substitutions and radical reactions. These reactions enable the modification of aromatic rings and carbonyl units, yielding a variety of functionalized organic molecules (Jasch et al., 2012).
Polymer Science
In the realm of polymer science, compounds akin to this compound have been used as monomers for the synthesis of polyamides with unique thermal and mechanical properties. These polyamides exhibit high glass transition temperatures and excellent solvent resistance, making them suitable for various advanced applications (Hsiao et al., 2000).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines have emerged as crucial intermediates for the asymmetric synthesis of amines, leveraging the steric and electronic properties of the tert-butyl group for the selective formation of enantioenriched amines. This methodology provides a pathway to synthesize a wide array of amines, including amino acids and amino alcohols, with high enantiomeric excess (Ellman et al., 2002).
Properties
IUPAC Name |
4-tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-5-15(7-6-13)11(16)9-10(12(2,3)4)14-8-17-9/h8H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYLOQWZRFEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.